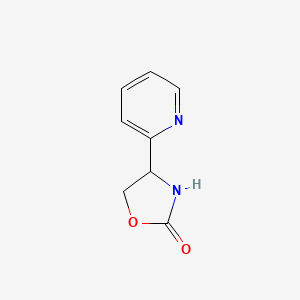
4-(pyridin-2-yl)-1,3-oxazolidin-2-one
Descripción general
Descripción
4-(pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyridine and oxazolidinone rings. This compound has garnered significant interest due to its diverse applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 2-aminopyridine with ethyl chloroformate, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolidinone ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
Anticancer Applications
One of the most promising applications of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is its role as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a target implicated in various cancers, including acute myeloid leukemia (AML) and gliomas. Research has shown that derivatives of this compound can effectively bind to an allosteric site on the IDH1 enzyme, inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG) .
Case Study: Efficacy in Preclinical Models
In a study evaluating various analogs of this compound, compound 19 was identified as a potent mutant IDH1 inhibitor with excellent oral bioavailability and brain penetration in rodent models. It demonstrated significant inhibition of 2-HG production in patient-derived xenograft tumor models .
| Compound | IC50 (μM) | Oral Bioavailability (%) | Brain Penetration |
|---|---|---|---|
| Compound 19 | 0.5 | High | Yes |
Antibacterial Properties
The oxazolidinone framework, including this compound derivatives, has been explored for antibacterial applications. Compounds within this class have shown activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.
Research Insights
Studies indicate that modifications to the oxazolidinone core can enhance antibacterial potency and spectrum. For instance, various substituents on the pyridine ring have been linked to improved efficacy against resistant bacterial strains .
Synthetic Applications
In addition to its biological activities, this compound serves as a valuable synthetic intermediate in organic chemistry. The oxazolidinone scaffold is utilized for constructing more complex molecules through various chemical transformations.
Synthetic Pathways
The synthesis of this compound typically involves cyclization reactions that can be tailored to introduce different functional groups at various positions on the oxazolidinone ring. This flexibility allows for the development of libraries of compounds for further biological evaluation .
Mecanismo De Acción
The mechanism of action of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex, thereby inhibiting protein synthesis and exerting antibacterial effects . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Linezolid: Another oxazolidinone derivative with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its dual functionality, combining the properties of both pyridine and oxazolidinone rings. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its versatility as a synthetic intermediate .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4-pyridin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H,10,11) |
Clave InChI |
MSDNYUKIWHZQDR-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)O1)C2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













